n-Methoxy-n-methyl-5-phenylpentanamide
Description
n-Methoxy-n-methyl-5-phenylpentanamide is a synthetic α-ketoamide derivative characterized by a pentanamide backbone substituted with a phenyl group at the fifth carbon and methoxy/methyl groups on the amide nitrogen. The methoxy and methyl groups likely influence electronic properties, solubility, and binding interactions, while the phenyl group enhances hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-phenylpentanamide |
InChI |
InChI=1S/C13H19NO2/c1-14(16-2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
CRMIAKAHLBPSQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | Example Compound | Impact on Activity/Solubility |
|---|---|---|---|
| 4-Methoxy (OCH₃) | Electron-donating | Compound 44 | Potential ↑ solubility/binding |
| 2-Chloro (Cl) | Electron-withdrawing | Compound 49 | May ↑ metabolic stability |
| 4-Nitro (NO₂) | Strong electron-withdrawing | 5-Chloro-N-(4-nitrophenyl)pentanamide | Likely ↓ solubility, ↑ reactivity |
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